4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

Catalog No.
S6743823
CAS No.
2549045-70-5
M.F
C15H19ClN6
M. Wt
318.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-eth...

CAS Number

2549045-70-5

Product Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine

Molecular Formula

C15H19ClN6

Molecular Weight

318.80 g/mol

InChI

InChI=1S/C15H19ClN6/c1-3-13-8-14(20-11(2)19-13)21-4-6-22(7-5-21)15-17-9-12(16)10-18-15/h8-10H,3-7H2,1-2H3

InChI Key

IQGOKVAIZYXREE-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)Cl

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)Cl

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine is a synthetic compound characterized by its complex structure, which includes a piperazine moiety linked to a chlorinated pyrimidine. The presence of ethyl and methyl groups on the pyrimidine ring enhances its chemical properties and potential biological activity. This compound is notable for its potential applications in medicinal chemistry and biological research.

  • Potential skin and eye irritation: Aromatic amines (present in the piperazine ring) can be irritating.
  • Moderate toxicity: Chlorinated heterocycles can exhibit some degree of toxicity, but the specific effects depend on the structure.

Important Note:

The information provided here is based on general scientific knowledge and the properties of similar compounds. Due to the absence of specific research on this compound, the analysis is theoretical.

Future Research Directions

  • Synthesis and characterization of the compound to confirm its structure and properties.
  • Investigation of potential biological activities using in vitro and in vivo models.
  • Computational modeling to predict its interactions with biological targets.
, including:

  • Substitution Reactions: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: The piperazine moiety is susceptible to oxidation and reduction, allowing for modifications that can alter the compound's properties.
  • Coupling Reactions: It can engage in coupling reactions to synthesize larger, more complex molecules, which is valuable in drug development and research.

Common Reagents and Conditions

  • Substitution Reactions: Nucleophiles such as amines or thiols are commonly used.
  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate can facilitate oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction processes.

The biological activity of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine has been investigated for its potential therapeutic effects. It shows promise as a lead compound in drug discovery, particularly for neurological and psychiatric disorders. Its mechanism of action typically involves interaction with specific enzymes or receptors, leading to modulation of various biological pathways .

Synthesis of this compound generally involves several steps:

  • Formation of 5-Chloropyrimidin-2-yl Intermediate: Chlorination of a pyrimidine derivative introduces the chlorine atom at the 5-position.
  • Piperazine Derivatization: The chlorinated intermediate is reacted with piperazine to form the desired piperazinyl derivative.
  • Final Modifications: Additional steps may include methylation or ethylation to achieve the final structure .

Industrial Production Methods

In industrial settings, optimization of these synthetic routes is crucial for enhancing yield and purity. Techniques may include the use of specific catalysts and solvents to streamline production processes while maintaining cost-effectiveness.

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine has several applications:

  • Medicinal Chemistry: It serves as a potential therapeutic agent in drug development.
  • Biological Research: Utilized in assays to investigate its effects on cellular processes.
  • Pharmaceutical Industry: Acts as a lead compound for developing new drugs targeting neurological conditions .

Studies on this compound often focus on its interactions with biological targets, including:

  • Enzymatic Interactions: Investigating how it modulates enzyme activity.
  • Receptor Binding Studies: Understanding its affinity for various receptors involved in disease pathways.

These studies are essential for elucidating the compound's pharmacological profile and therapeutic potential .

Several compounds share structural similarities with 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Attributes
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidineFluorine substitution instead of chlorinePotentially different biological activity due to fluorine's electronegativity
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-propylpyrimidineMethyl group on pyrimidine; propyl group additionVariations in hydrophobicity affecting pharmacokinetics
4-[4-(5-Trifluoromethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidineTrifluoromethyl group enhancing lipophilicityIncreased potency in certain biological assays

These compounds illustrate variations that can influence biological activity, pharmacokinetics, and therapeutic efficacy, highlighting the uniqueness of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine within this class of molecules .

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

318.1359723 g/mol

Monoisotopic Mass

318.1359723 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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